N-Ethyl-1-methyl-2,3-dihydro-1H-indol-5-amine
Description
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N-ethyl-1-methyl-2,3-dihydroindol-5-amine |
InChI |
InChI=1S/C11H16N2/c1-3-12-10-4-5-11-9(8-10)6-7-13(11)2/h4-5,8,12H,3,6-7H2,1-2H3 |
InChI Key |
DFSSJDXXLYWKDK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1)N(CC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-methyl-2,3-dihydro-1H-indol-5-amine can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by the hydrolysis of the phthalimido group to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-methyl-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-Ethyl-1-methyl-2,3-dihydro-1H-indol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-1-methyl-2,3-dihydro-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Saturation : The 2,3-dihydro structure reduces aromaticity, likely affecting π-π stacking interactions in biological targets compared to fully aromatic analogs like 3-ethyl-2-methyl-1H-indol-5-amine .
Pharmacological Potential
While direct bioactivity data for this compound are absent, structurally related compounds exhibit diverse pharmacological profiles:
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine : Serves as an intermediate for disubstituted methanamines with reported serotonin receptor modulation .
- 1-Methyl-2,3-dihydro-1H-indol-5-amine : Commercially available (purity ≥95%) and used in high-throughput screening for CNS targets .
- 3-Ethyl-2-methyl-1H-indol-5-amine: Predicted to bind monoamine transporters due to its similarity to tryptamine derivatives .
Biological Activity
N-Ethyl-1-methyl-2,3-dihydro-1H-indol-5-amine is a compound within the indole family, notable for its diverse biological activities and potential therapeutic applications. This article presents an overview of its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
This compound can be synthesized through various methods, including the Tscherniac-Einhorn reaction. This reaction involves the interaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst. The compound's structure features both ethyl and methyl groups attached to the indole ring, which contributes to its unique chemical reactivity and biological effects.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to modulate various enzymes and receptors involved in inflammatory pathways, potentially exerting anti-inflammatory effects. The compound may also influence neurotransmitter systems, making it a candidate for neuropharmacological applications .
Antiviral and Anticancer Properties
Research indicates that this compound exhibits promising antiviral and anticancer activities. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, compounds derived from similar indole structures have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells .
Neuroprotective Effects
Additionally, derivatives of this compound have been studied for their neuroprotective properties. Some studies suggest that they can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study examining the effects of this compound on A549 lung cancer cells found that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction through caspase activation pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
This data suggests that higher concentrations lead to increased cytotoxicity .
Case Study 2: Neuroprotective Properties
In another study focused on neuroprotection, this compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The results indicated that pre-treatment with the compound significantly reduced cell death.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 100 |
| H₂O₂ Only | 20 |
| H₂O₂ + Compound | 60 |
These findings highlight the potential of this compound in protecting neuronal cells from oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
